Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate is a complex organic compound that belongs to the class of benzimidazole derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate typically involves the condensation of appropriate benzimidazole precursors with ethyl acetate derivatives. One common method involves the reaction of 2-aminobenzimidazole with ethyl 2-bromoacetate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The ethyl acetate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as an antimicrobial and anticancer agent in preliminary studies.
Medicine: The compound’s derivatives are being explored for their potential use in treating various diseases, including infections and cancer.
Industry: It is used as a corrosion inhibitor and dye in textile industries.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C14H19N3O2 |
---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
ethyl 2-(2-imino-3-propylbenzimidazol-1-yl)acetate |
InChI |
InChI=1S/C14H19N3O2/c1-3-9-16-11-7-5-6-8-12(11)17(14(16)15)10-13(18)19-4-2/h5-8,15H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
LOYZOLXAJFDGSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=CC=CC=C2N(C1=N)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.